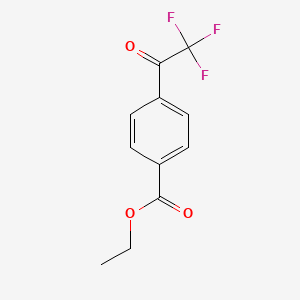

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

CAS No.: 898787-14-9

Cat. No.: VC2288541

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-14-9 |

|---|---|

| Molecular Formula | C11H9F3O3 |

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | ethyl 4-(2,2,2-trifluoroacetyl)benzoate |

| Standard InChI | InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 |

| Standard InChI Key | MSPQBVVINOKAFC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is an aromatic compound containing both a trifluoroacetyl group and an ethyl ester functionality attached to a benzene ring. Its molecular structure features a para-substituted benzene ring with the trifluoroacetyl group and ethyl ester group in positions 1 and 4, respectively. The compound is characterized by several important identifiers that facilitate its recognition in chemical databases and literature.

Identification Parameters

The compound is registered in chemical databases with CAS number 898787-14-9, which serves as its unique identifier in the chemical registry system . It possesses a molecular formula of C11H9F3O3, reflecting its composition of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The molecular weight of the compound is calculated to be 246.18 g/mol, which is an important parameter for analytical purposes and stoichiometric calculations .

Nomenclature and Synonyms

In chemical literature, the compound is known by several synonyms which include:

-

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

-

4'-Carboethoxy-2,2,2-trifluoroacetophenone

The IUPAC name accurately reflects its structure, with the trifluoroacetyl group and ethyl ester functionalities clearly designated in relation to the benzene ring. This systematic naming is essential for unambiguous identification in scientific communications.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is crucial for predicting its behavior in various environments and applications. The compound exhibits distinctive characteristics that are influenced by both its aromatic core and the functional groups attached to it.

Chemical Reactivity

The compound contains several reactive functional groups that define its chemical behavior. The trifluoroacetyl group is an electron-withdrawing group that can participate in various reactions typical of ketones, including nucleophilic additions. The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions common to carboxylic acid esters. The presence of the strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the trifluoroacetyl group, potentially making it more reactive toward nucleophiles compared to non-fluorinated analogues.

Computed Properties

Based on computational methods, several important properties of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate have been determined:

| Property | Value | Reference Method |

|---|---|---|

| XLogP3 | 3.6 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 246.05037863 Da | Computed by PubChem 2.2 |

The XLogP3 value of 3.6 indicates that the compound is relatively lipophilic, suggesting better solubility in organic solvents than in water . This property is important for understanding its behavior in biological systems and for determining appropriate solvents for reactions and purifications. The absence of hydrogen bond donors combined with the presence of six hydrogen bond acceptors influences its interaction with solvents and potentially with biological macromolecules.

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.0621 mL | 20.3103 mL | 40.6207 mL |

| 5 mM | 0.8124 mL | 4.0621 mL | 8.1241 mL |

| 10 mM | 0.4062 mL | 2.0310 mL | 4.0621 mL |

This information is valuable for researchers preparing the compound for experimental use, ensuring accurate concentrations for various applications .

Related Compounds and Comparative Analysis

Understanding Ethyl 4-(2,2,2-trifluoroacetyl)benzoate in the context of related compounds provides valuable insight into its place within the broader family of fluorinated benzoates and helps illustrate how structural variations impact properties and applications.

Structural Analogues

Several structurally related compounds appear in the chemical literature, each with distinctive features:

-

Ethyl 2-iodo-4-(trifluoromethyl)benzoate (CAS: 204981-54-4) - This compound differs by having an iodo substituent at position 2 and a trifluoromethyl group instead of a trifluoroacetyl group at position 4 . This structural difference likely results in altered reactivity patterns, particularly with respect to coupling reactions involving the iodo group.

-

Ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate (CAS: 24568-14-7) - This compound contains a trifluoroacetamido group rather than a trifluoroacetyl group . The presence of the NH linkage introduces hydrogen bonding capabilities absent in Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, potentially affecting solubility, crystal packing, and intermolecular interactions.

-

Ethyl 4-acetylbenzoate (CAS: 38430-55-6) - A non-fluorinated analogue with an acetyl group in place of the trifluoroacetyl group . The absence of fluorine atoms likely results in decreased lipophilicity and altered reactivity of the carbonyl group.

Comparative Properties

The properties of these compounds can be compared to understand the impact of structural variations:

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Key Structural Feature |

|---|---|---|---|---|

| Ethyl 4-(2,2,2-trifluoroacetyl)benzoate | 246.18 | 3.6 | 0 | Trifluoroacetyl group at para position |

| Ethyl 2-iodo-4-(trifluoromethyl)benzoate | 344.07 | Not provided | Not provided | Iodo and trifluoromethyl substituents |

| Ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate | 261.20 | Not provided | 1 (estimated) | Trifluoroacetamido group |

| Ethyl 4-acetylbenzoate | 192.21 | Lower than trifluoro analog (estimated) | 0 | Non-fluorinated acetyl group |

The presence of fluorine atoms generally increases lipophilicity and affects electronic properties, which can influence reactivity. The trifluoroacetyl group in Ethyl 4-(2,2,2-trifluoroacetyl)benzoate makes the carbonyl carbon more electrophilic compared to the acetyl group in Ethyl 4-acetylbenzoate, potentially leading to enhanced reactivity toward nucleophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume